molecular formula C9H9NO B15223233 2-methyl-1H-indol-3-ol

2-methyl-1H-indol-3-ol

Cat. No.: B15223233
M. Wt: 147.17 g/mol
InChI Key: HLDVKIKLLBOOPW-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-3-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, is a derivative of indole with a methyl group at the 2-position and a hydroxyl group at the 3-position, making it an interesting compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indol-3-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines followed by functionalization. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.

    3-methylindole: Similar to 2-methyl-1H-indol-3-ol but with the methyl group at the 3-position instead of the 2-position.

    5-hydroxyindole: An indole derivative with a hydroxyl group at the 5-position.

Uniqueness

This compound is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-1H-indol-3-ol

InChI

InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-5,10-11H,1H3

InChI Key

HLDVKIKLLBOOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)O

Origin of Product

United States

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